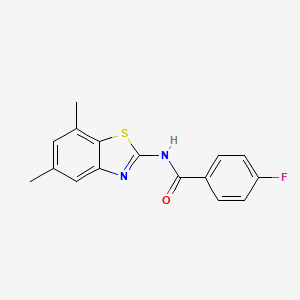

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNMXXVCGOLHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine or amide under dehydrating conditions, such as using thionyl chloride or carbodiimides.

Coupling of Benzothiazole and Benzamide: The final step involves coupling the benzothiazole derivative with the benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The fluorine atom on the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Benzothiazole vs. Benzoxazole

A key structural analog is N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide (CAS: 330562-77-1), which replaces the benzothiazole sulfur with an oxygen atom (benzoxazole) .

| Property | N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide | N-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide |

|---|---|---|

| Molecular Formula | C₁₇H₁₃FN₂OS | C₂₂H₁₇FN₂O₂ |

| Molecular Weight | Not explicitly reported | 360.38 g/mol |

| Core Heteroatom | Sulfur (S) | Oxygen (O) |

| Key Functional Groups | 5,7-Dimethyl (benzothiazole), 4-fluorobenzamide | 5,7-Dimethyl (benzoxazole), 4-fluorobenzamide |

Key Differences :

- Solubility : Benzoxazole derivatives may exhibit higher polarity due to the oxygen atom, improving aqueous solubility.

Substituent Effects: Fluorine vs. Other Halogens

Fluorine substitution at the benzamide position is critical for bioactivity.

| Compound | Substituent (X) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Z-4a (Fluorine) | F | 34.9 | 249 |

| Z-4b (Chlorine) | Cl | 63.4 | 245–247 |

| Z-4c (Alkyl chain) | Butyl | 9.5 | 183–185 |

Observations :

- Chlorine Substitution : Higher synthetic yield (63.4% vs. 34.9% for fluorine), possibly due to improved reaction kinetics .

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius may reduce steric hindrance, favoring target engagement despite lower yields.

Crystallographic and Thermal Properties

Crystal structures of related benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) , reveal lattice parameters influenced by fluorine substitution :

| Compound | a (Å) | b (Å) | c (Å) | Volume (ų) |

|---|---|---|---|---|

| 2-BTBA (No F) | 5.9479 | 16.8568 | 11.9366 | 1169.13 |

| 2-BTFBA (With F) | 5.2216 | 20.2593 | 11.3023 | 1195.61 |

Implications for Target Compound :

- The 5,7-dimethyl groups in this compound may further compress the a-axis (similar to fluorine’s effect in 2-BTFBA) while increasing steric bulk.

Tautomeric Behavior in Triazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] exhibit tautomerism, stabilized by thione forms (νC=S at 1247–1255 cm⁻¹) . In contrast, the target compound’s benzothiazole core lacks tautomeric flexibility, favoring rigid planar conformations for target binding.

Biological Activity

N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings regarding its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C_{12}H_{12}FN_{3}S

- Molecular Weight : 239.30 g/mol

The presence of the benzothiazole moiety is significant, as compounds containing this structure are known for diverse biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, the compound was evaluated against various cancer cell lines using the MTT assay to measure cell viability. Notably, it exhibited significant cytotoxic effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines:

- Cell Lines Tested :

- A431 (human epidermoid carcinoma)

- A549 (non-small cell lung cancer)

- H1299 (another lung cancer line)

The results indicated that at concentrations ranging from 1 to 4 µM, the compound significantly inhibited cell proliferation and induced apoptosis in these cancer cells. Flow cytometry analysis confirmed that it caused cell cycle arrest, which is critical in cancer therapy to prevent tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also demonstrated anti-inflammatory effects. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were measured using enzyme-linked immunosorbent assay (ELISA) in mouse monocyte macrophages (RAW264.7). The compound effectively reduced the secretion of these pro-inflammatory markers.

Mechanistic Insights

The mechanism of action for this compound appears to involve the inhibition of key signaling pathways associated with cancer cell survival:

- AKT Pathway : Known for promoting cell survival and growth.

- ERK Pathway : Involved in cell proliferation and differentiation.

Western blot analysis revealed that treatment with this compound led to decreased phosphorylation of AKT and ERK, suggesting a dual mechanism that not only inhibits proliferation but also promotes apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Kamal et al. (2010) | Various Benzothiazoles | Anticancer | Significant inhibition of cancer cell lines |

| El-Helby et al. (2019) | Benzothiazole Derivatives | Anti-inflammatory | Reduced IL-6 and TNF-α levels |

| Mortimer et al. (2006) | PMX610 | Antitumor | Selective activity against non-small cell lung cancer |

These studies underscore the therapeutic potential of benzothiazole derivatives in treating cancers and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.